1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

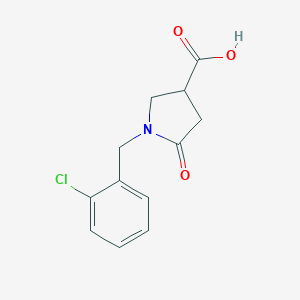

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 2-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a suitable nucleophile attacks a 2-chlorobenzyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure efficiency and scalability.

Analyse Chemischer Reaktionen

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the 2-chlorobenzyl group, where nucleophiles replace the chlorine atom.

Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acids or bases, yielding the parent carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer activity. For instance, studies have shown that certain substituted analogues can significantly reduce the viability of A549 lung cancer cells. The introduction of specific substituents, such as 3,5-dichloro groups on the phenyl ring, enhances this activity considerably, with reductions in cell viability reaching as low as 21.2% compared to untreated controls .

Table 1: Anticancer Activity of Derivatives

| Compound | Viability Reduction (%) | Comments |

|---|---|---|

| Base Compound | 63.4 | Control without substitution |

| 3,5-Dichloro Derivative | 21.2 | Significant enhancement |

| Ester Transformation | 71.3 | Moderate activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various Gram-positive pathogens. Some derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Clostridium difficile, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests potential for development into antimicrobial agents targeting resistant strains.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| S. aureus TCH 1516 | 32 | 3,5-Dichloro Derivative |

| C. difficile AR-1067 | 64 | 3,5-Dichloro Derivative |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. For example, the synthesis of derivatives with hydroxyl or halogen substituents has been explored extensively . These modifications are crucial for enhancing the pharmacological profile of the base compound.

Table 3: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Chlorobenzyl chloride |

| Step 2 | Cyclization | Pyrrolidine derivative |

| Step 3 | Carboxylation | Carbon dioxide source |

Antioxidant Activity

In addition to anticancer and antimicrobial properties, some derivatives of this compound have shown significant antioxidant activity. For instance, certain synthesized compounds exhibited DPPH radical scavenging abilities greater than well-known antioxidants like ascorbic acid . This highlights their potential use in formulations aimed at oxidative stress-related conditions.

Table 4: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Comparison |

|---|---|---|

| Compound A | 0.67 mM | Higher than Ascorbic Acid |

| Compound B | 0.85 mM | Comparable to Vitamin C |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various biological assays:

- A study published in MDPI highlighted the synthesis of multiple derivatives and their screening against cancer cell lines, demonstrating structure-dependent activity that could be optimized for therapeutic applications .

- Another research article focused on the antioxidant properties of synthesized derivatives, revealing that modifications could lead to enhanced protective effects against oxidative damage .

Wirkmechanismus

The mechanism of action of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound features a piperazine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.

1-(2-Chlorobenzyl)-3-oxo-2-pyrrolidinyl]acetic acid: Similar in structure but with variations in the functional groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 2-chlorobenzyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a pyrrolidine ring substituted with a chlorobenzyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives against various multidrug-resistant pathogens. The following table summarizes the antimicrobial efficacy observed in different studies:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| 1a | Staphylococcus aureus | >128 µg/mL | No activity |

| 1b | Acinetobacter baumannii | 32 µg/mL | Moderate activity |

| 1c | Klebsiella pneumoniae | 64 µg/mL | Moderate activity |

| 1d | Pseudomonas aeruginosa | >128 µg/mL | No activity |

The compound's derivatives exhibited varying degrees of antimicrobial activity, with some showing promising results against Gram-positive bacteria, particularly strains harboring resistance mechanisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated using A549 human lung adenocarcinoma cells. The findings indicate that the compound can induce cytotoxic effects, as summarized below:

| Compound | Concentration (µM) | Viability (%) | Significance (p-value) |

|---|---|---|---|

| 1a | 100 | 63.4 | <0.05 |

| 1b | 100 | 21.2 | <0.001 |

| 1c | 100 | 71.3 | Not significant |

The derivative with the chlorobenzyl substitution (1b) showed the most significant reduction in cell viability, indicating strong anticancer properties compared to controls .

The biological activities of this compound can be attributed to its interaction with various cellular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through DNA damage or interference with cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluating derivatives of 5-oxopyrrolidine against resistant strains showed that modifications in substituents significantly influenced their antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

- Case Study on Cancer Cell Lines : In vitro tests demonstrated that compounds similar to this compound effectively reduced viability in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUMWLAHRHUIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372298 | |

| Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-45-5 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.